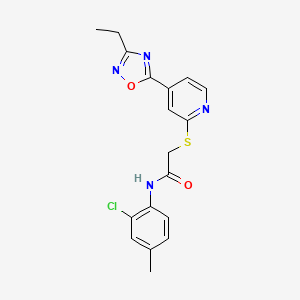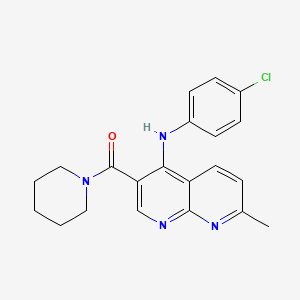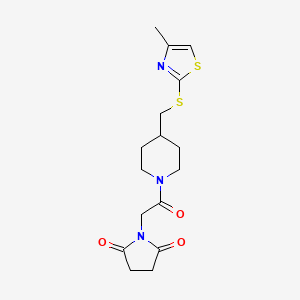
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic compound characterized by its complex molecular structure. This compound is notable for its tetrazole and oxadiazole functional groups, which are often explored in the development of pharmaceuticals and advanced materials due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step processes:
Formation of the Tetrazole Ring: : Starting with a substituted aniline, the tetrazole ring can be introduced through cycloaddition reactions involving azides.
Synthesis of the Oxadiazole Group: : This involves cyclization reactions of hydrazides with nitrites or other suitable reagents.
Coupling Reactions: : The final step often involves coupling the tetrazole- and oxadiazole-containing intermediates under controlled conditions to form the final compound.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity. Reactions are conducted in high-efficiency reactors with careful control of temperature, pH, and concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The oxadiazole moiety can undergo oxidation under certain conditions, potentially leading to ring-opening reactions.
Reduction: : Tetrazole groups can be reduced, altering their biological activity.
Substitution: : The aromatic rings and nitrogen atoms in the compound can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or cerium(IV) ammonium nitrate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium or platinum-based catalysts are often used in hydrogenation reactions.
Major Products Formed
Scientific Research Applications
Chemistry
Ligand Design: : This compound can act as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or materials science.
Biology
Antimicrobial Activity: : The tetrazole and oxadiazole groups are often researched for their antimicrobial properties.
Enzyme Inhibition: : Potential to act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceutical Development: : The unique structure makes it a candidate for the development of new therapeutic agents, particularly in areas requiring strong binding to specific biological targets.
Industry
Material Science: : Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways
Binding to Enzymes: : The compound's functional groups allow it to bind effectively to certain enzymes, inhibiting their activity.
Pathway Modulation: : By binding to biological targets, the compound can modulate specific pathways, potentially leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-(1H-tetrazol-1-yl)-2-(methylthio)pyridin-3-yl)methanol
(4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(oxadiazol-3-yl)piperidine-1-carboxamide)
Unique Features
Combination of Functional Groups: : The unique combination of a tetrazole ring with an oxadiazole group in a single molecule is rare.
Specificity and Potency: : The molecular structure confers specificity and potentially higher potency in its biological and chemical applications compared to similar compounds.
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2/c1-14-23-19(24-31-14)16-5-6-18(21-12-16)27-7-9-28(10-8-27)20(30)15-3-2-4-17(11-15)29-13-22-25-26-29/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMYRWNDMCDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2669384.png)
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
![1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2669387.png)

![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2669391.png)

![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2669395.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2669397.png)

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)

